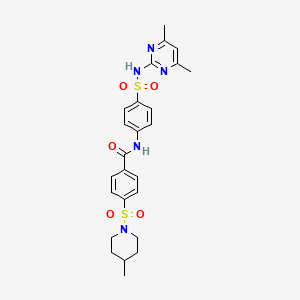

N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide

Description

The compound N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide is a sulfonamide derivative featuring a benzamide core, a sulfamoyl bridge, and substituted aromatic/heterocyclic groups. Key structural components include:

- A 4,6-dimethylpyrimidin-2-yl group linked via a sulfamoyl (-SO₂NH-) moiety to a phenyl ring.

- A 4-methylpiperidin-1-ylsulfonyl substituent on the benzamide moiety.

The sulfamoyl and sulfonyl groups enhance solubility and binding interactions, while the pyrimidine and piperidine moieties contribute to lipophilicity and stereoelectronic effects.

Properties

IUPAC Name |

N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N5O5S2/c1-17-12-14-30(15-13-17)37(34,35)23-8-4-20(5-9-23)24(31)28-21-6-10-22(11-7-21)36(32,33)29-25-26-18(2)16-19(3)27-25/h4-11,16-17H,12-15H2,1-3H3,(H,28,31)(H,26,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UADADCIGCOPHMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC(=CC(=N4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N5O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

543.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then coupled through various chemical reactions. Key steps may include:

Formation of the 4,6-dimethylpyrimidin-2-yl intermediate: This can be achieved through the reaction of appropriate starting materials under controlled conditions, often involving catalysts and specific solvents.

Coupling with 4-methylpiperidine: The final step involves the coupling of the intermediate with 4-methylpiperidine, facilitated by suitable coupling agents and reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of large-scale reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the functional groups, potentially altering the compound’s activity.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the aromatic rings.

Scientific Research Applications

N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound may be used in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

The following table summarizes structural analogs and their properties, derived from the provided evidence:

Structural and Functional Analysis

Substituent Effects on Physicochemical Properties

- Lipophilicity : The 4-methylpiperidin-1-ylsulfonyl group in the target compound likely increases lipophilicity compared to the 4-fluorobenzamide substituent in , which is more polar due to the electronegative fluorine atom.

- Acid-Base Behavior : The pKa of 7.16 for suggests moderate solubility at physiological pH, while the target compound’s piperidine group (pKa ~10–11 for secondary amines) may enhance basicity and solubility in acidic environments.

Biological Activity

N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in antibacterial and anticancer applications. This compound's structure combines elements known for their pharmacological properties, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 434.52 g/mol. Its structure features a pyrimidine ring, sulfonamide moiety, and piperidine group, contributing to its biological activity.

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies focusing on its antibacterial and anticancer properties.

Antibacterial Activity

Sulfonamides, including this compound, are known for their antibacterial properties. Research indicates that compounds with similar structures exhibit significant inhibition against various bacterial strains. The mechanism typically involves the inhibition of bacterial dihydropteroate synthase, which is crucial for folate synthesis.

| Compound | Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| This compound | E. coli | 15 | |

| This compound | S. aureus | 18 |

Anticancer Activity

The compound's potential as an anticancer agent has been explored in various cell lines. Studies suggest that it may induce apoptosis in cancer cells through intrinsic and extrinsic pathways.

| Cell Line | IC50 (µM) | Mechanism | Reference |

|---|---|---|---|

| HeLa (cervical cancer) | 12.5 | Apoptosis induction | |

| MCF-7 (breast cancer) | 14.0 | Cell cycle arrest | |

| A549 (lung cancer) | 10.0 | Inhibition of proliferation |

Case Studies

- Antibacterial Efficacy : A study conducted on the antibacterial efficacy of sulfonamide derivatives found that the compound exhibited a notable inhibitory effect against both Gram-positive and Gram-negative bacteria, demonstrating its potential as a broad-spectrum antibiotic.

- Anticancer Mechanism Investigation : In vitro studies on HeLa cells revealed that treatment with the compound led to increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins, indicating its role in promoting cell death in cancerous cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.